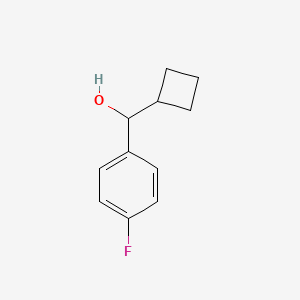

Cyclobutyl-(4-fluorophenyl)methanol

Description

Structural Significance and Synthetic Relevance of Fluorinated Methanol (B129727) Architectures

The inclusion of fluorine in organic molecules can dramatically alter their physical and chemical properties. chemimpex.com In the context of the (4-fluorophenyl)methanol portion of the molecule, the fluorine atom exerts a strong electron-withdrawing effect, which can influence the acidity of the methanol proton and the reactivity of the aromatic ring. This modification can enhance metabolic stability and binding affinity to biological targets, making fluorinated compounds highly valuable in medicinal chemistry. nih.govru.nl

The methanol group itself provides a crucial point for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ether or ester, allowing for the connection of this molecular fragment to other chemical scaffolds. Structurally related compounds like Bis(4-fluorophenyl)methanol are used as intermediates in the synthesis of antipsychotic drugs and in the creation of specialized polymers. ossila.com

The Cyclobutyl Moiety as a Privileged Scaffold in Chemical Design

The cyclobutyl group is increasingly recognized as a "privileged scaffold" in medicinal chemistry. nih.govru.nlnih.gov Unlike flat aromatic rings, the puckered, three-dimensional structure of the cyclobutane (B1203170) ring allows for a better exploration of the three-dimensional space within a biological receptor, which can lead to improved binding and selectivity. exlibrisgroup.com

The cyclobutane ring offers a unique combination of rigidity and conformational constraint. nih.govru.nl It is more strained than larger rings like cyclopentane and cyclohexane, but it is also relatively chemically inert compared to the highly strained cyclopropane ring. nih.govlibretexts.orgcutm.ac.in This balance of properties makes the cyclobutyl moiety an attractive replacement for other groups in a molecule to improve its pharmacological profile, for instance by enhancing metabolic stability or by acting as a bioisostere for a phenyl ring. exlibrisgroup.com

Table 2: Comparison of Physicochemical Properties of Small Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle | Key Feature |

|---|---|---|---|

| Cyclopropane | ~27.5 | 60° | High reactivity due to significant angle strain. libretexts.orgcutm.ac.in |

| Cyclobutane | ~26.3 | 90° (puckered to ~88°) | Puckered 3D shape, moderate strain. nih.govlibretexts.org |

| Cyclopentane | ~6.2 | ~104.4° (envelope) | Low strain, flexible. libretexts.org |

| Cyclohexane | ~0 | ~109.5° (chair) | Strain-free, considered a benchmark for stability. libretexts.orgkhanacademy.org |

Overview of Key Research Avenues for Cyclobutyl-(4-fluorophenyl)methanol and its Derivatives

Given the desirable characteristics of its constituent parts, this compound and its derivatives represent promising candidates for exploration in several research areas.

Medicinal Chemistry: As a synthetic intermediate, this compound could be used to create a library of novel molecules for screening against various biological targets. The combination of the fluorophenyl group and the cyclobutyl scaffold is present in a number of bioactive compounds, suggesting that derivatives of this compound could exhibit interesting pharmacological activities. nih.gov

Materials Science: The aromatic and fluorinated nature of the molecule suggests potential applications in the development of new polymers. Fluorinated polymers often exhibit unique properties such as thermal stability and hydrophobicity. The methanol functional group would allow for the incorporation of this molecule into polyester or polyether chains.

Organic Synthesis: The compound serves as a versatile building block. The alcohol can direct certain chemical reactions, and the aromatic ring can undergo further substitution, allowing for the creation of a wide range of more complex molecules with precise three-dimensional structures.

Table 3: Examples of Bioactive Compounds Featuring Key Structural Motifs

| Compound | Key Motif(s) | Reported Biological Relevance |

|---|---|---|

| Carboplatin | Cyclobutane | Anticancer agent used to treat various cancers. ru.nl |

| Sceptrin | Cyclobutane | Natural product with antimicrobial properties. nih.gov |

| Fluspirilene | (4-fluorophenyl) | Antipsychotic medication. ossila.com |

| [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | (4-fluorophenyl)methanol | A quinoline derivative with a complex chemical structure. researchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKDDUAJFSUIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclobutyl 4 Fluorophenyl Methanol

Direct Synthetic Routes to Substituted Fluorophenyl Methanols

Direct synthetic routes offer straightforward and often high-yielding methods for the preparation of Cyclobutyl-(4-fluorophenyl)methanol. These methods typically involve the transformation of commercially available or readily accessible starting materials.

A primary and direct method for synthesizing this compound is through the reduction of its corresponding ketone precursor, cyclobutyl 4-fluorophenyl ketone. sigmaaldrich.comchemicalbook.com This transformation involves the conversion of the carbonyl group (C=O) into a secondary alcohol (CH-OH). The reaction is typically achieved using various reducing agents, with the choice of agent influencing the reaction conditions and selectivity.

Commonly employed reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, often used in protic solvents like methanol (B129727) or ethanol (B145695) at or below room temperature. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous, aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide.

Table 1: Reductive Transformation of Cyclobutyl 4-fluorophenyl ketone

| Precursor | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Cyclobutyl 4-fluorophenyl ketone | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |

Another fundamental approach involves the formation of a new carbon-carbon bond through the addition of an organometallic reagent to an appropriate carbonyl compound. masterorganicchemistry.com For the synthesis of this compound, this is most commonly achieved via a Grignard reaction. masterorganicchemistry.comyoutube.com

This specific pathway involves the reaction of a cyclobutyl Grignard reagent, such as cyclobutylmagnesium bromide, with 4-fluorobenzaldehyde. The nucleophilic cyclobutyl group attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com This addition step forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup (e.g., with aqueous HCl or NH₄Cl) to yield the final secondary alcohol product. masterorganicchemistry.comyoutube.com The Grignard reagent itself is prepared by reacting cyclobutyl bromide with magnesium metal in an ether solvent. masterorganicchemistry.com

Table 2: Grignard Reaction for this compound Synthesis

| Electrophile | Nucleophile (Grignard Reagent) | Solvent | Final Product |

|---|

Stereoselective Synthesis of this compound

Achieving stereochemical control is crucial when specific enantiomers or diastereomers of a molecule are required, particularly for applications in medicinal chemistry where biological activity can be highly dependent on stereoisomerism.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled.

In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. For instance, a cyclobutyl group could be attached to a chiral oxazolidinone, and the subsequent reaction with a 4-fluorophenyl-containing electrophile would proceed with a high degree of diastereoselectivity, guided by the steric hindrance of the auxiliary. The auxiliary is then cleaved to reveal the chiral alcohol. Chiral oxazolidinones are particularly effective in directing stereoselective aldol (B89426) reactions, which establish two contiguous stereocenters. wikipedia.orgresearchgate.net

Diastereoselective synthesis aims to produce a specific diastereomer of a product. Recent advancements in the synthesis of substituted cyclobutanes have utilized ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) to create functionalized cyclobutane (B1203170) structures. nih.gov While challenges in diastereoselectivity can arise, catalyst control has been shown to produce single diastereoisomers. nih.gov For example, a method for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes has been developed from commercially available bromocyclobutanes. researchgate.net Similarly, the synthesis of thio-substituted cyclobutanes has been achieved with high diastereoselectivity (dr >95:5) through a sulfa-Michael addition to cyclobutenes. rsc.orgnih.gov These strategies, which establish stereocenters on the cyclobutane ring, can be adapted to precursors for this compound, ensuring that the addition of the 4-fluorophenyl group or the formation of the methanol results in the desired diastereomer.

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient strategy for synthesizing chiral molecules. rsc.org Methods for the enantioselective synthesis of cyclobutane derivatives have become more prevalent, often utilizing [2+2] cycloaddition reactions. elsevierpure.comchemistryviews.org

For the synthesis of a chiral cyclobutane precursor to this compound, a catalytic enantioselective [2+2] cycloaddition between an alkyne and an alkene could be employed. nih.gov Earth-abundant metal catalysts, such as cobalt, combined with readily synthesized chiral ligands, can facilitate these reactions, yielding cyclobutenes with high enantioselectivity (86–97% ee), which can then be converted to the desired cyclobutane. nih.gov Another strategy involves the sequential enantioselective reduction of a ketone followed by a diastereospecific iridium-catalyzed C-H functionalization to install contiguous stereocenters on a cyclobutane ring. rsc.org These advanced catalytic methods provide powerful tools for accessing specific enantiomers of highly functionalized cyclobutanes.

Photochemical Activation Strategies in Cyclobutane Synthesis

Photochemical [2+2] cycloaddition is a cornerstone in the synthesis of cyclobutane rings, offering a powerful method that is often the most frequently utilized photochemical reaction in organic synthesis. acs.org This approach involves the activation of olefins by light to form a diradical intermediate, which then cyclizes to create the four-membered ring. baranlab.org

Historically, the first [2+2] photocycloadditions were photodimerization reactions where identical olefins in the solid state were exposed to sunlight. acs.org Modern methods have significantly advanced, allowing for more complex and controlled reactions. A key strategy involves the use of photosensitizers, such as acetone (B3395972) and benzophenone, which help to populate the triplet state of the olefin, facilitating the [2+2] cycloaddition. baranlab.org Enones are commonly used substrates because they are more easily photoexcited than isolated olefins. harvard.edu

Visible light photocatalysis has emerged as a highly effective strategy. For instance, ruthenium(II) photocatalysts, like Ru(bipy)3Cl2, can facilitate the [2+2] heterodimerization of different acyclic enones with high yields and excellent diastereoselectivity. organic-chemistry.org The mechanism proposes that a photogenerated Ru(bipy)3+ complex promotes a one-electron reduction of the enone, leading to a radical anion that undergoes cycloaddition. organic-chemistry.org Copper(I) salts, such as CuOTf, have also proven to be effective catalysts for [2+2] photocycloadditions, particularly for photodimerizations and intramolecular reactions. acs.org

These photochemical methods can be conducted under various conditions, including in solution or in the solid state. Solid-state reactions, sometimes using covalent templates like 1,8-dihydroxynaphthalene, can provide high selectivity, yielding single diastereomers. organic-chemistry.org The choice of solvent and temperature can also be critical for achieving high yields and desired stereoselectivity. harvard.edu For industrial applications, continuous flow reactors are being explored to overcome the limitations of poor light penetration in traditional batch reactors, which can improve molecular weight and dispersity control in photopolymerizations. nih.gov

Interactive Data Table: Key Features of Photochemical Cyclobutane Synthesis

| Strategy | Catalyst/Sensitizer | Substrate Example | Key Advantages |

| Visible Light Photocatalysis | Ruthenium(II) complexes (e.g., Ru(bipy)3Cl2) | Aryl enones | High yields, excellent diastereoselectivity |

| Copper-Catalyzed Photocycloaddition | Copper(I) salts (e.g., CuOTf) | 1,6-heptadienes | Effective for dimerizations and intramolecular reactions |

| Sensitized Photocycloaddition | Acetone, Benzophenone | Enones | Facilitates population of the triplet state |

| Solid-State Photoreaction | 1,8-dihydroxynaphthalene (template) | Cinnamic acid derivatives | High stereoselectivity, single diastereomers |

Strategic Application of Precursors in Multi-Step Synthetic Sequences

The construction of this compound is a multi-step process that relies on the strategic use of carefully designed precursors. This involves the separate development of the fluorinated aromatic component and the cyclobutane core, followed by their eventual coupling.

Fluorinated phenyl building blocks are crucial components in medicinal chemistry due to the beneficial effects of fluorine on a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov The synthesis of these building blocks can be approached in several ways.

One common method is the nucleophilic aromatic substitution of chlorinated aromatic compounds using hydrogen fluoride (B91410) as the fluorinating agent, often in the presence of a catalyst. anr.fr Another established technique is halofluorination, where an alkene is treated with a halogen cation source and a nucleophilic fluoride source, such as N-halosuccinimides and Et3N⋅3HF, respectively. nih.gov This results in the anti-addition of a halogen and a fluorine atom across the double bond. nih.govbeilstein-journals.org

More recent strategies include direct C-H fluorination, which can be catalyzed by transition metals. tandfonline.com While promising, this method can sometimes suffer from a lack of regioselectivity, particularly in complex molecules. tandfonline.com The alkylation of glycine (B1666218) derivatives with fluorine-containing benzyl (B1604629) chlorides is another route to produce enantiomerically enriched fluorinated phenylalanines. nih.gov For instance, the alkylation of a Ni(II) complex of glycine with fluorinated benzyl chlorides, followed by hydrolysis, can yield (S)-fluorinated phenylalanine derivatives with high enantiomeric excess. nih.gov

Interactive Data Table: Methods for Synthesizing Fluorinated Phenyl Building Blocks

| Method | Reagents | Key Features |

| Nucleophilic Aromatic Substitution | Chlorinated aromatics, HF, Catalyst | Catalytic process for fluorination |

| Halofluorination | N-halosuccinimides, Et3N⋅3HF | Anti-addition of halogen and fluorine |

| Direct C-H Fluorination | Transition metal catalyst | Direct fluorination of C-H bonds |

| Alkylation of Glycine Derivatives | Ni(II) complex of glycine, Fluorinated benzyl chlorides | Produces enantiomerically enriched products |

The inherent ring strain of small carbocycles like cyclobutanes can be harnessed to drive their synthesis. nih.govresearchgate.net Strain-release-driven reactions have become a popular and versatile strategy for constructing complex cyclobutane structures under mild conditions. nih.gov

A prominent approach involves the use of highly strained molecules like bicyclo[1.1.0]butanes (BCBs). nih.gov The high ring-strain energy of BCBs makes them excellent radical acceptors. nih.gov For example, a photoredox-catalyzed radical strain-release/ acs.orgacs.org-rearrangement cascade has been developed for the synthesis of polysubstituted cyclobutanes. nih.govresearchgate.net In this process, a radical is generated and adds to the BCB, causing the ring to open and form a cyclobutane derivative. nih.gov This method allows for the creation of structurally diverse cyclobutanes, including those with unique amino acid scaffolds. nih.gov

The functionalization of these strained systems can be highly chemoselective. For instance, the nucleophilic addition of amines to bicyclobutane derivatives can proceed efficiently even in the presence of other functional groups like free hydroxyls, ethers, and aryl halides. acs.org This highlights the robustness of strain-release strategies for incorporating diverse functionalities into the cyclobutane core. acs.org These methods provide a powerful alternative to traditional [2+2] cycloadditions for accessing complex cyclobutane-containing molecules. nih.gov

Interactive Data Table: Strain-Release Strategies for Cyclobutane Synthesis

| Strategy | Key Precursor | Catalyst/Conditions | Outcome |

| Radical Strain-Release/ acs.orgacs.org-Rearrangement | Bicyclo[1.1.0]butanes (BCBs) | Photoredox catalyst | Polysubstituted cyclobutanes |

| Nucleophilic Addition | Bicyclobutane derivatives | Free amines | Functionalized cyclobutanes |

Advanced Spectroscopic and Structural Characterization of Cyclobutyl 4 Fluorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. A detailed analysis, including chemical shifts (δ), signal multiplicities, and coupling constants (J), is pending the availability of experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., alkyl, aromatic, carbinol). Specific chemical shift data for the cyclobutyl and fluorophenyl moieties of the title compound are required for a full analysis.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis for Fluorine-Containing Moieties

For fluorinated compounds, ¹⁹F NMR is a highly sensitive technique that provides specific information about the electronic environment of the fluorine atom. The chemical shift of the fluorine atom on the phenyl ring would confirm its position and provide insight into electronic effects within the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Key characteristic peaks for Cyclobutyl-(4-fluorophenyl)methanol would include O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, C-O stretching, and C-F stretching vibrations. A data table of these frequencies is contingent on experimental results.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The analysis would report the wavelength of maximum absorption (λmax), which is characteristic of the fluorophenyl chromophore.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula. The precise measured mass would be compared to the calculated mass for C₁₁H₁₃FO.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) is a powerful and definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edufiveable.me This method provides unambiguous information about the molecular structure, including bond lengths, bond angles, and conformational details, as well as insights into intermolecular interactions within the crystal lattice. carleton.edujove.com For a chiral molecule such as this compound, single-crystal XRD is the gold standard for the unequivocal determination of its absolute configuration. nih.govpurechemistry.org

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of the atoms in a crystal. thesciencenotes.comnumberanalytics.com When a monochromatic X-ray beam is directed at a well-ordered single crystal, the electrons scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, leading to a unique diffraction pattern of constructive interference in specific directions, governed by Bragg's Law. numberanalytics.comtwi-global.com By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. creativebiomart.net From this map, the positions of individual atoms can be deduced, revealing the molecule's complete solid-state structure. iastate.edufzu.cz

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. The successful growth of a single crystal of sufficient quality is a prerequisite for such an analysis and can often be a challenging step. creativebiomart.netresearchgate.net

However, were such a study to be conducted, it would yield precise data on the crystal system, space group, and unit cell dimensions. This information describes the fundamental symmetry and repeating unit of the crystal lattice. The analysis would also provide the exact atomic coordinates for each atom in the molecule, from which intramolecular geometries (bond lengths and angles) and intermolecular interactions (such as hydrogen bonding) can be accurately determined.

To illustrate the type of information that would be obtained from a successful X-ray diffraction analysis of this compound, the following tables present hypothetical crystallographic data and atomic coordinates.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₃FO |

| Formula Weight | 180.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.87 |

| b (Å) | 14.25 |

| c (Å) | 6.10 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 490.5 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.220 |

| Absorption Coefficient (mm⁻¹) | 0.095 |

| F(000) | 192 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Hypothetical Atomic Coordinates for this compound

| Atom | x | y | z |

| F1 | 0.8521 | 0.2500 | 0.1473 |

| O1 | 0.2845 | 0.4321 | 0.3567 |

| C1 | 0.4532 | 0.3891 | 0.2109 |

| C2 | 0.5987 | 0.3122 | 0.2845 |

| ... | ... | ... | ... |

This table is for illustrative purposes only, showing a partial list of atoms, and does not represent experimentally verified data.

Furthermore, for a chiral compound like this compound, which exists as a pair of enantiomers, X-ray diffraction can determine the absolute configuration of a single enantiomer. This is achieved by analyzing the anomalous scattering of X-rays. csic.esnumberanalytics.comnumberanalytics.com When the X-ray wavelength used is near an absorption edge of one of the atoms in the crystal, the scattering factor of that atom becomes a complex number. csic.esiucr.org This effect breaks Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. csic.es By carefully measuring the small intensity differences between these Bijvoet pairs, the absolute arrangement of atoms in space can be determined with a high degree of confidence. nih.govmit.edu The presence of the fluorine atom in this compound, although a light atom, can provide a sufficient anomalous signal, especially with modern diffractometers and synchrotron radiation sources, to allow for the assignment of the absolute configuration. mit.edu

Computational Chemistry and Quantum Chemical Studies of Cyclobutyl 4 Fluorophenyl Methanol

Density Functional Theory (DFT) Applications in Molecular Modeling

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy and computational cost effectively for the study of medium-sized organic molecules. nih.gov It is widely used to investigate the fundamental properties of molecules, including their three-dimensional structure, vibrational modes, and electronic environment. ijcce.ac.ir

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For Cyclobutyl-(4-fluorophenyl)methanol, this involves finding the most stable arrangement of its cyclobutyl ring relative to the fluorophenyl group and the methanol (B129727) moiety. The conformational landscape is explored by rotating the bonds connecting these groups to identify different stable conformers and the energy barriers between them.

Using a method like B3LYP with a 6-311G(d,p) basis set, researchers can calculate the optimized geometries of various conformers. researchgate.net The relative energies of these conformers indicate their population at a given temperature. For instance, different puckering conformations of the cyclobutyl ring and rotational isomers around the C-C bond connecting the ring to the carbinol carbon would be investigated.

Table 1: Calculated Relative Energies of this compound Conformers (Note: Data is illustrative based on typical computational results for similar molecules.)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Conformer 1 (Equatorial) | B3LYP/6-311G(d,p) | 0.00 |

| Conformer 2 (Axial) | B3LYP/6-311G(d,p) | 1.25 |

| Conformer 3 (Twist) | B3LYP/6-311G(d,p) | 2.50 |

| --- | --- | --- |

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These simulations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or O-H bending. ias.ac.in

The theoretical vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data, correcting for approximations in the computational method and anharmonicity. epstem.net This analysis is crucial for interpreting experimental spectra and assigning specific absorption bands to molecular motions. For example, the C-F stretching vibration in the 4-fluorophenyl group is expected to appear as a strong band in the IR spectrum. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies for this compound (Note: Data is illustrative and based on typical DFT calculations for analogous structures.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity |

| O-H Stretch | 3550 | Medium |

| Aromatic C-H Stretch | 3080 | Medium |

| Aliphatic C-H Stretch | 2950 | Strong |

| C=C Aromatic Ring Stretch | 1605 | Strong |

| C-F Stretch | 1220 | Strong |

| C-O Stretch | 1050 | Strong |

| --- | --- | --- |

Frontier Molecular Orbital (FMO) analysis investigates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich 4-fluorophenyl ring, while the LUMO may also be centered on this aromatic system. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov This analysis helps in understanding the molecule's electronic transitions and potential reaction sites. materialsciencejournal.org

Table 3: Calculated Frontier Molecular Orbital Energies for this compound (Note: Data is illustrative and based on typical DFT calculations.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| --- | --- |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly valuable for predicting spectroscopic properties, which can then be compared with experimental results to confirm the molecular structure. epstem.net

The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. researchgate.net

These calculated chemical shifts are then correlated with experimental values, often showing a linear relationship. epstem.net This correlation is a powerful tool for structure verification and for assigning specific resonances in complex experimental spectra. For this compound, GIAO calculations would predict the chemical shifts for the protons and carbons of the cyclobutyl and fluorophenyl groups, which are sensitive to the molecule's conformation.

Time-Dependent Density Functional Theory (TD-DFT) is used to study the excited states of molecules and to simulate their electronic absorption spectra (UV-Vis). escholarship.org The calculation provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* transitions within the aromatic ring. researchgate.net

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption, which are primarily associated with the 4-fluorophenyl chromophore. The results can be compared with experimentally measured spectra to validate the computational model. nih.gov

Thermodynamic and Energetic Profiling of Synthetic Transformations

A thorough understanding of the thermodynamics and energetics of the synthesis of this compound, primarily through the reduction of its corresponding ketone, is crucial for optimizing reaction conditions. nih.gov Quantum chemical calculations provide a powerful tool for creating a detailed energetic map of the reaction pathway. numberanalytics.com

Interaction energy calculations are fundamental to understanding the stability of molecular complexes, such as the association between reactants or between the substrate and solvent molecules. acs.org The interaction energy (ΔE_int) is typically calculated by subtracting the energies of the individual, isolated molecules (monomers) from the energy of the combined system (supermolecule). wikipedia.org

ΔE_int = E(AB) - [E(A) + E(B)]

For the synthesis of this compound, one could analyze the interaction between the precursor ketone and the reducing agent (e.g., a borohydride) in both the gas phase and in solution. These calculations are often performed using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). acs.org A significant challenge in these calculations is the basis set superposition error (BSSE), which can be corrected using methods like the counterpoise correction to achieve more accurate results. acs.orgresearchgate.net

Below is a hypothetical data table illustrating how interaction energies for the reactant complex might be presented.

Interactive Table: Hypothetical Interaction Energies for Reactant Complex

| Interacting Molecules | Method/Basis Set | Gas Phase ΔE_int (kcal/mol) | Solution (THF) ΔE_int (kcal/mol) |

| Cyclobutyl-(4-fluorophenyl)methanone + BH₄⁻ | B3LYP/6-311+G(d,p) | -25.8 | -15.2 |

| Cyclobutyl-(4-fluorophenyl)methanone + BH₄⁻ | MP2/aug-cc-pVDZ | -27.2 | -16.5 |

| Cyclobutyl-(4-fluorophenyl)methanone + THF (solvent) | B3LYP/6-311+G(d,p) | -5.1 | N/A |

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. numberanalytics.com For the reduction of cyclobutyl-(4-fluorophenyl)methanone, the rate-determining step would likely be the nucleophilic attack of the hydride on the carbonyl carbon. Computational methods can locate the transition state structure for this step and calculate its energy. The activation energy is then the difference in energy between the transition state and the reactants. calculatorsconversion.com

DFT calculations are a common method for determining activation energies. numberanalytics.com The process involves optimizing the geometries of the reactants and the transition state. The nature of the transition state is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the reaction coordinate. wikipedia.org

A hypothetical presentation of such results is shown in the table below.

Interactive Table: Hypothetical Activation Energies for Hydride Attack

| Reaction | Computational Method | Gas Phase Ea (kcal/mol) | Solution (THF) Ea (kcal/mol) |

| Cyclobutyl-(4-fluorophenyl)methanone + BH₄⁻ → Transition State | DFT (B3LYP/6-311+G(d,p)) | 12.5 | 9.8 |

| Cyclobutyl-(4-fluorophenyl)methanone + BH₄⁻ → Transition State | DFT (M06-2X/6-311+G(d,p)) | 13.1 | 10.2 |

Solvent Effects Modeling and Environmental Influence on Molecular Properties (e.g., PCM Model)

The solvent environment can significantly influence the thermodynamics and kinetics of a reaction. The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method to account for these effects. wikipedia.orgnumberanalytics.comnumberanalytics.com In the PCM framework, the solvent is treated as a continuous, polarizable medium characterized by its dielectric constant, rather than as individual molecules. q-chem.comuni-muenchen.de This approach creates a cavity in the dielectric continuum that represents the solute, and the electrostatic interactions between the solute and the continuum are calculated self-consistently. q-chem.com

For the synthesis of this compound, a PCM calculation would be applied to all stationary points on the potential energy surface (reactants, transition state, products) to determine the free energies of solvation and the solvent's effect on the activation barrier. Different variations of PCM, such as the Integral Equation Formalism (IEFPCM) or the Conductor-like PCM (C-PCM), can be used depending on the specific requirements of the study. wikipedia.org

An illustrative table showing the effect of different solvents on the reaction's free energy is provided below.

Interactive Table: Hypothetical Solvent Effects on Reaction Free Energy (ΔG_rxn)

| Solvent | Dielectric Constant (ε) | Calculated ΔG_rxn (kcal/mol) using PCM |

| Gas Phase | 1.0 | -35.7 |

| Tetrahydrofuran (B95107) (THF) | 7.5 | -38.2 |

| Ethanol (B145695) | 24.6 | -40.1 |

| Water | 78.4 | -41.5 |

Synthetic Applications and Derivatization Chemistry of Cyclobutyl 4 Fluorophenyl Methanol

Role as a Versatile Key Intermediate in Organic Synthesis

While specific, widely documented applications of cyclobutyl-(4-fluorophenyl)methanol as a key intermediate are not abundant in readily available literature, its structural analogues play a crucial role in the synthesis of complex molecules, particularly pharmaceuticals. For instance, the closely related compound, (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, is a vital intermediate in the synthesis of Pitavastatin. google.com Pitavastatin is a statin medication used for the treatment of hypercholesterolemia. google.com The synthesis of this complex drug relies on the pre-formed cyclopropyl- and fluorophenyl-containing methanol (B129727) building block, highlighting the importance of such structures in streamlining the assembly of intricate molecular targets. google.com

The synthetic utility of this compound lies in the reactivity of its constituent parts. The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, or halides, which can then participate in a wide range of coupling reactions. The cyclobutane (B1203170) ring, with its inherent ring strain, can undergo ring-opening or rearrangement reactions under specific conditions, providing access to a variety of linear or different cyclic scaffolds.

The table below illustrates the potential of related carbinol intermediates in the synthesis of bioactive molecules, suggesting a similar potential for this compound.

| Intermediate | Synthetic Target | Significance |

| (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol | Pitavastatin | A potent HMG-CoA reductase inhibitor (statin) for treating high cholesterol. google.com |

| 4-(p-Fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine | Paroxetine | A selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat major depressive disorder and anxiety disorders. googleapis.com |

Design and Synthesis of Functionalized Derivatives for Material Science and Other Applications

The derivatization of this compound can lead to a diverse array of functionalized molecules with potential applications in material science and other fields. The hydroxyl group serves as a convenient handle for introducing new functionalities through reactions such as esterification and etherification.

For example, esterification with various carboxylic acids can introduce long alkyl chains, photosensitive moieties, or polymerizable groups, tailoring the properties of the resulting molecule for specific material applications. Similarly, etherification can be used to attach other molecular fragments, potentially leading to the creation of novel liquid crystals, functional polymers, or components of organic light-emitting diodes (OLEDs).

While specific research on the material science applications of this compound derivatives is not extensively published, the principles of molecular design suggest their potential. The rigid cyclobutane and phenyl groups can impart desirable thermal and mechanical properties to polymers, while the polar C-F and C-O bonds can influence the dielectric properties and intermolecular interactions of materials.

The following table presents a hypothetical set of derivatives that could be synthesized from this compound and their potential applications, based on the known chemistry of these functional groups.

| Derivative Type | Synthetic Reaction | Potential Application |

| Ester | Esterification with acrylic acid | Monomer for functional polymers |

| Ether | Williamson ether synthesis with a mesogenic unit | Liquid crystal design |

| Urethane | Reaction with an isocyanate | Building block for polyurethanes with enhanced thermal stability |

| Halide | Treatment with a halogenating agent (e.g., SOCl₂) | Intermediate for further cross-coupling reactions |

Precursor in Advanced Chemical Transformations and Scaffold Diversification

The structure of this compound is well-suited for advanced chemical transformations that lead to significant diversification of the molecular scaffold. The strained four-membered ring is a key feature that can be exploited in a variety of synthetic strategies.

Ring-opening reactions of the cyclobutane moiety can be triggered by thermal, acidic, or catalytic conditions, leading to the formation of linear alkyl chains with defined stereochemistry and functional group placement. For example, acid-catalyzed opening of a related cyclopropyl (B3062369) carbinol has been shown to produce a chlorobutene derivative, demonstrating the potential for such transformations. googleapis.com

Furthermore, the cyclobutane ring can participate in rearrangement reactions, such as the semipinacol rearrangement, which can lead to the formation of new ring systems. The presence of the 4-fluorophenyl group can influence the regioselectivity of these rearrangements, directing the migration of specific groups and allowing for the controlled synthesis of complex structures. The relative migratory aptitude in such rearrangements often follows the order of aryl > alkyl, which would favor the migration of the 4-fluorophenyl group in many cases.

These transformations allow for the conversion of the relatively simple this compound scaffold into a wide range of more complex structures, which is a highly desirable feature in medicinal chemistry and drug discovery for exploring new chemical space.

Exploration of Structure-Reactivity Relationships in Novel Synthetic Pathways

The interplay between the cyclobutane ring, the 4-fluorophenyl group, and the carbinol center in this compound dictates its reactivity in novel synthetic pathways. The electron-withdrawing nature of the fluorine atom on the phenyl ring can have a significant impact on the reactivity of the molecule. For instance, it can influence the acidity of the hydroxyl proton and the stability of any carbocationic intermediates that may form during a reaction.

In reactions involving the carbinol center, such as a semipinacol rearrangement, the electronic properties of the 4-fluorophenyl group would affect its migratory aptitude compared to the cyclobutyl group. Studies on similar systems have shown that electron-donating groups on an aryl ring can enhance its migratory aptitude, while electron-withdrawing groups can diminish it, although the aryl group often migrates preferentially over alkyl groups.

The stereochemistry of the cyclobutane ring and the carbinol center is another critical factor. The relative orientation of the substituents can influence the accessibility of the reactive sites and the stereochemical outcome of reactions. The development of stereocontrolled synthetic methods for cyclobutane derivatives is an active area of research due to the challenges posed by the ring's fluxionality.

While specific structure-reactivity studies on this compound are not widely reported, research on analogous systems provides a framework for predicting its behavior. For example, studies on the reactions of azabicyclo[1.1.0]butyl carbinols have demonstrated how the nature of the substituents on the carbinol carbon dictates the outcome of semipinacol rearrangements. google.com

Applications in Building Block Synthesis for Complex Molecular Architectures

This compound can be considered a valuable building block for the synthesis of more complex molecular architectures. In modern organic synthesis, the use of pre-functionalized building blocks is a key strategy for the efficient construction of large and complex molecules, such as natural products and pharmaceuticals.

This compound contains several key features that make it an attractive building block:

A Fluorinated Aromatic Ring: The 4-fluorophenyl group is a common motif in many bioactive molecules, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.

A Cycloalkane Moiety: The cyclobutane ring provides a three-dimensional scaffold that can be used to control the spatial arrangement of other functional groups, which is crucial for molecular recognition and biological activity.

A Reactive Handle: The hydroxyl group allows for the straightforward connection of this building block to other parts of a larger molecule through a variety of chemical reactions.

By using this compound as a starting material, synthetic chemists can introduce the cyclobutyl and 4-fluorophenyl groups into a target molecule in a single step, which is often more efficient than constructing these features from simpler precursors. While specific examples of its use in the synthesis of complex molecular architectures are not prevalent in the literature, its potential is evident from the widespread use of similar building blocks in drug discovery and development. For example, various substituted phenyl methanol compounds are used in the synthesis of antiviral agents. google.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.